3,4-dimethoxy-1H-pyrrole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,4-dimethoxy-1H-pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-8-5-3-7-4-6(5)9-2/h3-4,7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTXPSXLMFARIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CNC=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70456454 | |
| Record name | 3,4-DIMETHOXYPYRROLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70456454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105935-07-7 | |
| Record name | 3,4-DIMETHOXYPYRROLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70456454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3,4 Dimethoxy 1h Pyrrole and Derivatives
Established Cyclization and Multicomponent Approaches
Traditional methods involving cyclization and the convergent power of multicomponent reactions remain cornerstones in the synthesis of pyrrole (B145914) derivatives.
The Paal-Knorr synthesis, first reported in 1884, is a fundamental and widely used method for preparing substituted pyrroles. wikipedia.orgrgmcet.edu.in The classic reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine, typically under neutral or weakly acidic conditions. wikipedia.orgorganic-chemistry.org The use of a weak acid, such as acetic acid, can accelerate the reaction. organic-chemistry.org However, strongly acidic conditions (pH < 3) may favor the formation of furan (B31954) byproducts. organic-chemistry.org
The mechanism of the Paal-Knorr pyrrole synthesis has been a subject of detailed study. It is now understood that the reaction does not proceed through an enamine intermediate as once thought. organic-chemistry.org Instead, the process begins with the nucleophilic attack of the amine on one of the protonated carbonyl groups to form a hemiaminal intermediate. wikipedia.org This is followed by a second intramolecular attack on the other carbonyl group, which is the rate-determining step, to form a 2,5-dihydroxytetrahydropyrrole derivative. wikipedia.orgalfa-chemistry.com Subsequent dehydration of this cyclic intermediate yields the final aromatic pyrrole ring. wikipedia.org Computational studies have further refined this understanding, suggesting that the presence of water molecules can mediate the process and lower the activation energy barrier for the cyclization step. rsc.org
While the Paal-Knorr reaction is highly efficient, its traditional implementation can be limited by the need for harsh conditions, such as prolonged heating in acid, which may not be suitable for substrates with sensitive functional groups. rgmcet.edu.in This has spurred the development of numerous modifications using various Brønsted or Lewis acid catalysts to promote the condensation under milder conditions. rgmcet.edu.in
Table 1: Mechanistic Steps of the Paal-Knorr Pyrrole Synthesis
| Step | Description | Key Intermediate |
| 1. Carbonyl Protonation | An acid catalyst protonates one of the carbonyl groups of the 1,4-dicarbonyl compound, activating it for nucleophilic attack. | Protonated Carbonyl |
| 2. Hemiaminal Formation | A primary amine attacks the activated carbonyl carbon, forming a hemiaminal after deprotonation. | Hemiaminal |
| 3. Cyclization (Rate-Determining) | The nitrogen atom's lone pair attacks the second carbonyl group intramolecularly. | 2,5-Dihydroxytetrahydropyrrole |
| 4. Dehydration | Two molecules of water are eliminated from the cyclic intermediate to form the stable aromatic pyrrole ring. | Substituted Pyrrole |
This table provides a generalized overview of the Paal-Knorr reaction mechanism.
Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot process to form a single product, represent a highly efficient strategy for building molecular complexity. nih.govorganic-chemistry.org These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate diverse molecular libraries. nih.gov Several MCRs have been adapted for the synthesis of polysubstituted pyrroles.
For instance, a four-component protocol developed by Wang et al. combines 4-hydroxy-2H-chromen-2-one, phenyl glyoxal (B1671930) monohydrate, dialkyl but-2-ynedioate, and an arylamine. The mechanism involves the initial formation of an enamine from the alkynoate and the amine, followed by a Knoevenagel condensation between the 4-hydroxycoumarin (B602359) and phenylglyoxal. These intermediates then combine to form the complex pyrrole-containing product.
Another strategy involves a three-component reaction using heterocyclic ketene (B1206846) aminals, arylglyoxal monohydrates, and cyclohexane-1,3-diones in an eco-friendly water-ethanol solvent system. This thermodynamically controlled process proceeds without a catalyst to produce bicyclic pyrrole derivatives with high regioselectivity for the 3,4-substitution pattern, achieving yields over 85%.
The Hantzsch pyrrole synthesis is another classic MCR that combines an α-haloketone, a β-ketoester, and ammonia or a primary amine to create substituted pyrroles. beilstein-journals.org These MCR strategies offer powerful and flexible routes to complex pyrrole derivatives that may be difficult to access through traditional linear synthesis.
A widely employed and effective variation for synthesizing N-substituted pyrroles, which serves as an alternative to using 1,4-dicarbonyl compounds directly, is the Clauson-Kaas reaction. This method utilizes 2,5-dimethoxytetrahydrofuran (B146720) as a stable and convenient precursor to the required 1,4-dicarbonyl moiety (succinaldehyde). researchgate.netnih.gov
In this process, 2,5-dimethoxytetrahydrofuran is hydrolyzed under acidic conditions to generate the reactive dialdehyde (B1249045) in situ. This intermediate then condenses with a primary amine, following the Paal-Knorr mechanism, to yield the corresponding N-substituted pyrrole. nih.gov This approach is particularly valuable for synthesizing pyrroles with acid- or heat-sensitive N-substituents because the hydrolysis can often be performed under mild conditions. nih.gov For example, using an acetate (B1210297) buffer solution at room temperature allows for the synthesis of various N-substituted pyrroles in high yields (89-94%) and can be applied to chiral amines without causing epimerization. nih.gov
The synthesis of N-alkoxycarbonyl pyrroles can be achieved by condensing O-substituted carbamates with 2,5-dimethoxytetrahydrofuran. organic-chemistry.orgacs.org This method provides good yields and introduces a protecting group that offers different reactivity compared to more common N-sulfonyl groups. organic-chemistry.org Various catalysts, including iron(III) chloride in water, have been shown to be effective for this transformation, allowing the reaction to proceed under very mild conditions. organic-chemistry.org
Table 2: Synthesis of N-Substituted Pyrroles from 2,5-Dimethoxytetrahydrofuran
| Amine Substrate | Catalyst | Solvent | Conditions | Yield (%) | Reference |
| Various Primary Amines | Acetate Buffer | Water | Ambient Temperature | 89–94 | nih.gov |
| Various Amines | Iron(III) Chloride | Water | Mild | Good to Excellent | organic-chemistry.org |
| Aniline | p-Toluenesulfonic acid | Toluene | 110°C, 2h | 95 | researchgate.net |
| Various Amines | γ-Fe₂O₃@SiO₂-Sb-IL | Water | 80°C, 1-3h | 55-96 | nih.gov |
| Various Anilines | Zn(OTf)₂ | Solvent-free | 70°C, 8h | Moderate to Excellent | nih.gov |
This table summarizes various catalytic systems and conditions for the Clauson-Kaas reaction.
Green and Sustainable Synthetic Protocols
In line with the principles of green chemistry, significant efforts have been directed toward developing more environmentally benign methods for pyrrole synthesis. These approaches aim to reduce energy consumption, minimize waste, and eliminate the use of hazardous solvents.
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. chim.itpensoft.net The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve product yields by providing rapid and uniform heating. pensoft.netnih.gov
The Paal-Knorr synthesis is particularly amenable to microwave assistance. For example, the reaction of 1,4-diketones with primary amines can be completed in minutes under microwave irradiation, compared to the hours or even days required for conventional heating. pensoft.netnih.gov This technique has been successfully applied in the Piloty-Robinson synthesis of N-acyl 3,4-disubstituted pyrroles, where microwave heating significantly shortens the time needed for the cyclization and formation of the pyrrole ring. nih.gov
Furthermore, microwave-assisted protocols have been developed for the Clauson-Kaas reaction. The synthesis of N-substituted pyrroles from 2,5-dimethoxytetrahydrofuran and various amines can be performed efficiently under solvent-free conditions using a manganese-based catalyst at 120°C for just 20 minutes. pensoft.netpensoft.net The combination of microwave heating with solvent-free conditions or the use of green solvents like water exemplifies a highly sustainable approach to pyrrole synthesis. pensoft.net
Table 3: Comparison of Conventional vs. Microwave-Assisted Paal-Knorr Synthesis
| Reaction | Conventional Method | Microwave Method | Reference |
| Hexane-2,5-dione + Primary Amines | >12 hours heating | Minutes | pensoft.net |
| Aldehyde + Hydrazine (Piloty-Robinson) | 3 days at 140°C | Minutes to hours | nih.gov |
| 1,4-Diketone + Amine (CaCl₂ catalyst) | Not specified | 5-15 minutes | pensoft.net |
| 2,5-Dimethoxytetrahydrofuran + Amines | Hours | 20 minutes (solvent-free) | pensoft.netpensoft.net |
This table highlights the significant reduction in reaction time achieved with microwave irradiation.
Mechanochemistry, which involves inducing reactions through mechanical force such as grinding or milling, offers a compelling green alternative to traditional solvent-based synthesis. chim.it These reactions are often performed in the absence of bulk solvents, which reduces waste and eliminates the environmental and safety hazards associated with volatile organic compounds. beilstein-journals.orgresearchgate.net
The Paal-Knorr pyrrole synthesis has been successfully adapted to mechanochemical conditions. A solvent-free approach using high-speed ball milling can produce a variety of N-substituted pyrroles in very short reaction times (e.g., 15 minutes) and high yields. researchgate.net This method often employs a catalytic amount of a solid, bio-sourced acid like citric acid (1 mol%), making the process even more sustainable. beilstein-journals.org The efficiency of mechanochemical methods stems from the intimate mixing and increased contact between reactants in the solid state. researchgate.net
Solvent-free conditions are not limited to mechanochemistry. The Paal-Knorr condensation can also be promoted by simply heating a mixture of the 1,4-diketone, an amine, and a catalyst like silica-supported sulfuric acid at room temperature, avoiding the need for any solvent. rgmcet.edu.in These solvent-free and mechanochemical protocols represent a significant advance in the sustainable synthesis of pyrrole derivatives. chim.it
Utilization of Biomass-Derived Feedstocks
The transition towards green chemistry has spurred research into the use of renewable resources for chemical synthesis. Biomass-derived feedstocks offer a sustainable alternative to traditional petroleum-based starting materials. A promising precursor for the synthesis of N-substituted pyrroles is 2,5-dimethoxytetrahydrofuran, which can be derived from biomass. acs.org
An innovative approach modifies the classical Clauson-Kaas protocol, which is a primary pathway for synthesizing 1,4-unsubstituted pyrroles. acs.orgresearchgate.net This modified method allows for the synthesis of N-substituted pyrroles from 2,5-dimethoxytetrahydrofuran under mild reaction conditions. acs.org Significantly, depending on the substrate's structural characteristics, these reactions can potentially proceed without a catalyst. acs.org Researchers have developed protocols for both batch and continuous flow reactions, demonstrating the versatility of this biomass-based approach. acs.org While the direct synthesis of 3,4-dimethoxy-1H-pyrrole from these specific biomass precursors is an area for further development, the successful synthesis of the core pyrrole ring from renewable feedstocks like 2,5-dimethoxytetrahydrofuran lays the groundwork for producing more complex, functionalized pyrroles. acs.orgresearchgate.net
Continuous Flow Synthesis Techniques
Continuous flow chemistry has emerged as a powerful technology for the synthesis of organic compounds, offering significant advantages over traditional batch processing. These benefits include enhanced efficiency, improved safety, atom economy, reduced waste, and cost-effectiveness. scispace.comsyrris.com The application of automated microreactor-based continuous flow methods is particularly advantageous for creating libraries of drug-like heterocyclic compounds, thereby accelerating the drug discovery process. scispace.comsyrris.comacs.org
Several continuous flow processes have been developed for synthesizing substituted pyrroles. One notable example is the one-step synthesis of highly substituted pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones. scispace.comacs.org This method cleverly utilizes the HBr byproduct of the Hantzsch reaction to hydrolyze the t-butyl ester in situ, yielding the corresponding carboxylic acid in a single microreactor. scispace.comsyrris.comacs.org This process represents the first direct, single-process synthesis of pyrrole-3-carboxylic acids and their amide derivatives from readily available commercial starting materials without isolating intermediates. syrris.comacs.org
Another innovative flow process employs β-chloroenals as precursors to generate a library of polysubstituted pyrroles. richmond.edu The β-chloroenal intermediate is derived from aryl-ketones in a flow reactor at 80°C with a 50-minute residence time. richmond.edu The subsequent transformation to the polysubstituted pyrrole is optimally performed at 145°C with a 30-minute residence time, demonstrating a rapid and high-yield synthesis. richmond.edu Furthermore, continuous flow has been successfully applied to ring-closing metathesis reactions to produce 2,5-dihydro-1H-pyrrole-3-carboxylates, which are valuable building blocks for more complex pyrroles. rsc.org This reaction was efficiently performed at 120°C with a residence time of just one minute, using the green solvent dimethyl carbonate. rsc.org The scalability of this method was proven by converting 10 grams of a diene starting material in only 37 minutes, achieving a 91% yield. rsc.org
| Pyrrole Derivative | Precursors | Key Reaction Conditions | Advantages | Reference |
|---|---|---|---|---|
| Pyrrole-3-carboxylic acids | tert-Butyl acetoacetates, amines, 2-bromoketones | In situ hydrolysis using HBr byproduct in a microreactor | One-step synthesis from commercial materials, no intermediate isolation. scispace.comsyrris.comacs.org | scispace.comacs.org |
| Polysubstituted pyrroles | Aryl-ketones (to form β-chloroenal intermediate), glycine (B1666218) methyl ester | 145°C, 30-minute residence time for pyrrole formation | Rapid, high-yield synthesis; allows for library generation. richmond.edu | richmond.edu |
| 2,5-Dihydro-1H-pyrrole-3-carboxylates | Dienes for ring-closing metathesis | 120°C, 1-minute residence time; Dimethyl carbonate solvent | Environmentally friendly solvent, highly efficient and scalable. rsc.org | rsc.org |
Regioselective Functionalization and Derivatization Strategies
The biological activity and material properties of pyrrole derivatives are highly dependent on the substitution pattern of the pyrrole ring. Therefore, developing regioselective methods for the functionalization and derivatization of the pyrrole core is of paramount importance.
The introduction of methoxy (B1213986) groups onto a pyrrole ring can significantly influence its properties. A direct method to synthesize a 3,4-dimethoxypyrrole core involves the condensation of dimethyl oxalate (B1200264) with iminodiacetates, which yields 3,4-dimethoxypyrrole-2,5-dicarboxylates. ekb.eg This reaction provides a foundational structure that can be further modified.
In other cases, methoxy groups are introduced as part of a larger substituent. For instance, the synthesis of 3-(3-methoxy-1,3-dioxopropyl)pyrrole, a key structural motif in photosynthetic tetrapyrroles like chlorophyll, has been extensively studied. mdpi.comacs.org One route to this compound involves the Friedel–Crafts acylation of 1-TIPS-pyrrole with methyl malonyl chloride. mdpi.com The introduction of methoxy groups onto phenyl rings attached to the pyrrole core has also been shown to be synthetically valuable, for example, by increasing the antioxidant activity of tetraarylpyrroles. nih.gov The regioselective synthesis of 2,4-differentially arylated pyrroles often employs precursors like 3,4-dimethoxyphenylboronic acid, demonstrating a reliable method for introducing dimethoxyphenyl moieties onto the pyrrole ring via Suzuki–Miyaura cross-coupling. semanticscholar.org
The synthesis of analogs and congeners of this compound often relies on methods that allow for the controlled, regioselective introduction of substituents at the C-3 and C-4 positions.
A powerful strategy for creating 3,4-disubstituted 1H-pyrroles employs the ipso-directing property of a trimethylsilyl (B98337) group. nih.gov The key starting material, 3,4-bis(trimethylsilyl)-1H-pyrrole, is first protected. nih.gov A highly regioselective monoiodination is then achieved, followed by a palladium-catalyzed cross-coupling reaction to install the first substituent. nih.gov This process of ipso-iodination and cross-coupling is repeated to introduce a second, different substituent, allowing for the synthesis of both symmetrical and unsymmetrical 3,4-disubstituted 1H-pyrroles. nih.gov The 1-(p-toluenesulfonyl) protecting group was found to be superior as it can be readily removed after the sequential functionalizations. nih.gov
Other synthetic routes provide access to different classes of analogs. For example, the reaction of benzils with dimethyl N-acetyliminodiacetate in the presence of sodium methoxide (B1231860) affords 3,4-diaryl-pyrroles. ekb.eg One-pot, high-yielding reactions have also been developed to synthesize substituted 3,4-dimethyl-1H-pyrrole-2-carboxamide and carbohydrazide (B1668358) analogues. researchgate.net These methods highlight the chemical tractability of the pyrrole core and the diverse range of analogs that can be accessed through modern synthetic protocols.
| Pyrrole Analog Class | Synthetic Method | Key Features | Reference |
|---|---|---|---|
| Symmetrical & Unsymmetrical 3,4-Disubstituted 1H-Pyrroles | Sequential ipso-iodination and Pd-catalyzed cross-coupling | Uses a removable trimethylsilyl directing group for high regioselectivity. nih.gov | nih.gov |
| 3,4-Dimethoxypyrrole-2,5-dicarboxylates | Condensation of dimethyl oxalate with iminodiacetates | Direct synthesis of a 3,4-dimethoxy substituted pyrrole core. ekb.eg | ekb.eg |
| 3,4-Diaryl-pyrroles | Reaction of benzils with dimethyl N-acetyliminodiacetate | Forms pyrroles with aryl groups at the 3 and 4 positions. ekb.eg | ekb.eg |
| 3,4-Dimethyl-1H-pyrrole-2-carboxamides/carbohydrazides | Facile one-pot reactions | Provides high yields of functionalized analogs. researchgate.net | researchgate.net |
| 2,4-Differentially Arylated Pyrroles | Sequential Suzuki–Miyaura cross-coupling | Allows for the controlled introduction of different aryl groups, such as dimethoxyphenyl, at the C-2 and C-4 positions. semanticscholar.org | semanticscholar.org |
Elucidation of Chemical Reactivity and Mechanistic Pathways of 3,4 Dimethoxy 1h Pyrrole
Electronic Influence of 3,4-Dimethoxy Substitution on Pyrrole (B145914) Reactivity
The introduction of two methoxy (B1213986) groups at the 3 and 4 positions of the pyrrole ring profoundly alters its electronic landscape. Methoxy groups are potent electron-donating groups due to the resonance effect, where the lone pairs on the oxygen atoms can be delocalized into the pyrrole ring's π-system. This increased electron density makes the 3,4-dimethoxy-1H-pyrrole ring more nucleophilic and reactive towards electrophiles compared to unsubstituted pyrrole.
In contrast to the electron-withdrawing effect of the nitrogen heteroatom in pyridine, which deactivates the ring towards electrophilic attack, the electron-donating methoxy groups in this compound activate the ring. uoanbar.edu.iq This activation facilitates electrophilic substitution reactions. The electron-donating nature of the methoxy groups also enhances the solubility of the pyrrole in polar solvents, which can be advantageous for certain solution-phase reactions.
Electrophilic and Nucleophilic Substitution Dynamics
Electrophilic Substitution:
Pyrrole itself is highly reactive towards electrophiles, with substitution preferentially occurring at the C2 and C5 positions due to the formation of a more stable carbocation intermediate. slideshare.net In the case of this compound, the electron-donating methoxy groups further activate the ring, making electrophilic substitution even more facile. While specific studies on the regioselectivity of electrophilic substitution on this compound are not abundant in the provided search results, the general principles of electrophilic aromatic substitution on substituted pyrroles suggest that the positions ortho and para to the activating methoxy groups (C2 and C5) would be the most likely sites of attack.
Nucleophilic Substitution:
Nucleophilic aromatic substitution on the pyrrole ring itself is generally difficult due to the electron-rich nature of the ring. However, the methoxy groups on this compound can themselves be subject to nucleophilic substitution under specific conditions. For instance, methoxy groups on aromatic rings can be displaced by strong nucleophiles, such as amines, under basic conditions.
Oxidation and Reduction Chemistry of this compound
Oxidation:
The oxidation of organic compounds generally involves an increase in the number of bonds to heteroatoms like oxygen and/or a decrease in the number of carbon-hydrogen bonds. libretexts.org Pyrrole derivatives can be oxidized to form various products, including carbonyl compounds. For instance, the electrochemical oxidation of some pyrrole derivatives can lead to the formation of products where the C-methyl groups are oxidized to methoxymethyl derivatives. clockss.org In the case of this compound, the methoxy groups themselves can be susceptible to oxidation, potentially leading to the formation of carbonyl compounds using strong oxidizing agents. The electron-rich nature of the dimethoxy-substituted pyrrole ring suggests it would have a lower oxidation potential compared to unsubstituted pyrrole, making it more susceptible to oxidation.
Reduction:
The reduction of organic compounds typically involves an increase in the number of carbon-hydrogen bonds or a decrease in the number of bonds to heteroatoms. libretexts.org Pyrrole can be reduced to pyrrolidine. While specific details on the reduction of this compound are limited in the provided results, general methods for pyrrole reduction, such as catalytic hydrogenation, would likely be applicable. The presence of the methoxy groups is not expected to significantly hinder the reduction of the pyrrole ring itself.
Cycloaddition and Condensation Reactivity
Cycloaddition Reactions:
Pyrroles can act as dienes in cycloaddition reactions, such as the (4+3) cycloaddition, to form bridged bicyclic structures. thieme-connect.de However, pyrroles are often considered poor dienes due to their aromaticity, which can lead to competing side reactions. thieme-connect.de The success of these reactions is highly dependent on the electronic properties of both the pyrrole and the dienophile. thieme-connect.de The electron-rich nature of this compound could potentially influence its reactivity in such cycloadditions. Additionally, pyrrole derivatives can participate in [3+2] cycloaddition reactions. For example, azomethine ylides can react with maleimides in a [3+2] cycloaddition to form fused ring systems.
Condensation Reactions:
Condensation reactions involving pyrrole derivatives are common for the synthesis of more complex heterocyclic systems. For example, the condensation of dimethyl oxalate (B1200264) with iminodiacetates has been reported to produce 3,4-dimethoxypyrrole-2,5-dicarboxylates. ekb.eg The Knoevenagel-Michael cascade is another important condensation pathway where an α,β-unsaturated carbonyl compound, formed via Knoevenagel condensation, undergoes a subsequent Michael addition and cyclization to form the pyrrole core.
Detailed Mechanistic Investigations of Complex Transformations (e.g., Skeletal Rearrangements)
The pyrrole ring can undergo a variety of complex transformations, including skeletal rearrangements. These rearrangements often involve the formation of reactive intermediates and can be promoted by catalysts or light.
One recently developed method for modifying pyrroles is a "skeletal recasting" strategy. acs.orgnih.gov This process involves a phosphoric acid-promoted reaction of a simple pyrrole with an azoalkene. acs.orgnih.gov The proposed mechanism involves a series of steps:
A Friedel-Crafts-type 1,4-addition of the pyrrole to the azoalkene, leading to a dearomatized intermediate. acs.org
Tautomerization to an enamine. acs.org
A subsequent intramolecular 1,4-addition to form a bicyclic intermediate. acs.org
A crucial rearomatization step involving the cleavage of a C-N bond to form a new, fully substituted pyrrole ring. acs.org
This method provides access to synthetically challenging tetra-substituted pyrroles. acs.org
Another example of a complex transformation is the reaction of 5-arylmethylene-3,4-dimethyl-3-pyrrolin-2-ones with electrophiles like bromine and nitronium tetrafluoroborate. researchgate.net These reactions can lead to substitution at the exocyclic double bond. researchgate.net The reactivity patterns observed in these reactions are in agreement with theoretical calculations. researchgate.net
Advanced Characterization of Structural and Electronic Properties of 3,4 Dimethoxy 1h Pyrrole
Molecular Geometry and Conformational Analysis
The spatial arrangement of atoms and the rotational freedom within 3,4-dimethoxy-1H-pyrrole are fundamental to its chemical properties and reactivity. These aspects are dictated by the interplay of the pyrrole (B145914) ring's inherent aromaticity and the influence of the methoxy (B1213986) substituents.
Planarity and Aromaticity of the Pyrrole Ring
The core of this compound is the five-membered pyrrole ring. Pyrrole is a classic aromatic heterocycle, fulfilling Hückel's rule with a cyclic, planar, and fully conjugated system containing 6 π-electrons. libretexts.orguobaghdad.edu.iq The nitrogen atom is sp² hybridized, and its lone pair of electrons participates in the aromatic π-system, which is crucial for its aromatic character. libretexts.orguobaghdad.edu.iq
The introduction of methoxy groups at the 3 and 4 positions does not disrupt the fundamental planarity of the pyrrole ring. The aromaticity arises from the delocalization of the 6π-electron system across the ring. This delocalization leads to a stabilization of the molecule, known as resonance energy. The electron-donating nature of the methoxy groups via resonance further influences the electron density distribution within the aromatic ring, enhancing the electron-rich character of the pyrrole system compared to its unsubstituted counterpart.
Steric and Electronic Effects on Conformation
The conformation of this compound is primarily determined by the orientation of the two methoxy (-OCH₃) groups relative to the pyrrole ring. Rotation around the C3-O and C4-O single bonds can lead to different conformers. libretexts.org
Electronic Effects: The methoxy groups are strong electron-donating groups through resonance (mesomeric effect) and electron-withdrawing through induction. The resonance effect, where the oxygen lone pairs delocalize into the pyrrole ring, is dominant and significantly increases the electron density on the ring carbons. This enhanced electron density influences the molecule's reactivity, particularly towards electrophiles. uobaghdad.edu.iq
Steric Effects: The physical size of the methoxy groups introduces steric considerations. rsc.org While substitution is at the 3 and 4 positions, which are not directly adjacent, the orientation of the methyl groups of the methoxy substituents can be influenced by steric hindrance. The molecule will adopt a conformation that minimizes these steric clashes, both between the two methoxy groups and with the N-H proton of the pyrrole ring. rsc.orgmdpi.com The balance between these electronic and steric factors dictates the most stable conformation of the molecule. acs.org
Quantum Chemical and Theoretical Computational Studies
To gain deeper insight into the molecular properties of this compound, quantum chemical calculations are invaluable. These computational methods provide detailed information on the molecule's electronic structure, reactivity, and orbital energies. mdpi.commdpi.com
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. dergipark.org.tr For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), can predict its optimized geometry, including bond lengths and angles. dergipark.org.trtandfonline.com
These calculations can also map the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-poor regions of the molecule. tandfonline.com For this compound, the MEP would show high electron density (negative potential) delocalized across the pyrrole ring, particularly at the 2 and 5 positions, making them susceptible to electrophilic attack. uobaghdad.edu.iq Conversely, a region of positive potential would be expected around the N-H proton. tandfonline.com
| Parameter | Predicted Value |
|---|---|
| C2-C3 Bond Length | ~1.38 Å |
| C3-C4 Bond Length | ~1.42 Å |
| N1-C2 Bond Length | ~1.37 Å |
| C3-O Bond Angle | ~119° |
| Dihedral Angle (C2-C3-C4-C5) | ~0° |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Energetics)
Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). libretexts.org
For this compound, the electron-donating methoxy groups significantly raise the energy of the HOMO compared to unsubstituted pyrrole. beilstein-journals.org This makes the molecule a better electron donor and more reactive towards electrophiles. The energy of the LUMO is less affected. Consequently, the HOMO-LUMO energy gap (ΔE) is reduced. beilstein-journals.org A smaller energy gap generally implies higher chemical reactivity and lower kinetic stability. researchgate.net The delocalized π-system means the HOMO is primarily located on the pyrrole ring, while the LUMO is a π* anti-bonding orbital also distributed over the ring. researchgate.net
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Pyrrole | -5.48 | 1.39 | 6.87 |
| This compound (Predicted) | -4.95 | 1.30 | 6.25 |
Natural Bond Orbital (NBO) Analysis for Charge Delocalization
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within a molecule. science.gov It examines the delocalization of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs. researchgate.net
In this compound, NBO analysis would quantify the hyperconjugative interactions responsible for charge delocalization. ijcce.ac.irijrar.org Key interactions would include the donation of electron density from the nitrogen lone pair (LP(N)) into the π* anti-bonding orbitals of the C2-C3 and C4-C5 bonds. Similarly, lone pairs on the methoxy oxygens (LP(O)) would show significant delocalization into the π* orbitals of the C3-C4 bond and adjacent C-C bonds in the ring. researchgate.net These interactions are fundamental to the stability of the aromatic system and the electron-donating character of the substituents, resulting in a net negative charge on the ring carbons and a partial positive charge on the nitrogen and oxygen atoms. uobaghdad.edu.iqcellmolbiol.org
Molecular Electrostatic Potential (MEP) and Chemical Reactivity Descriptors
The molecular electrostatic potential (MEP) is a valuable tool for understanding the reactive behavior of a molecule. It visually represents the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. In pyrrole and its derivatives, the MEP typically shows negative potential regions (red and yellow) around the nitrogen atom and the π-system of the ring, indicating their susceptibility to electrophilic attack. Conversely, positive potential areas (blue) are usually located around the hydrogen atoms, particularly the N-H proton, making it a likely site for nucleophilic interaction.
Chemical reactivity descriptors, derived from conceptual Density Functional Theory (DFT), provide quantitative insights into the reactivity and stability of molecules. mdpi.comepstem.net Key descriptors include:
Chemical Potential (μ): Indicates the escaping tendency of electrons. A higher chemical potential suggests greater reactivity. mdpi.comepstem.net
Chemical Hardness (η): Measures the resistance to change in electron distribution. Harder molecules are generally less reactive. mdpi.comepstem.net
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. A higher index points to a stronger electrophile. mdpi.comacs.org
High-Resolution Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including this compound.
¹H NMR: The proton NMR spectrum provides information about the chemical environment of hydrogen atoms. For a related compound, 2,5-diformyl-3,4-dimethoxypyrrole, the ¹H NMR spectrum in CDCl₃ showed a singlet for the six methyl protons (CH₃) at δ 4.06 ppm. rsc.org The two formyl protons (CHO) appeared as a singlet at δ 9.85 ppm, and the pyrrole N-H proton was observed as a broad signal at δ 9.17 ppm. rsc.org In another example, 1-(3,5-dimethoxybenzyl)-1H-pyrrole, the methoxy protons (OCH₃) gave a singlet at δ 3.73 ppm. nih.gov The chemical shifts in the ¹H NMR spectrum of this compound are expected to be influenced by the electron-donating methoxy groups.
¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments in the molecule. For 2,5-diformyl-3,4-dimethoxypyrrole, the ¹³C NMR spectrum in CDCl₃ exhibited signals at δ 62.5 (CH₃), 123.3, 143.8, and 178.9 ppm. rsc.org In 1-(3,5-dimethoxybenzyl)-1H-pyrrole, the methoxy carbon appeared at δ 55.3 ppm. nih.gov The ¹³C NMR data for this compound would provide key information on the carbon skeleton, with the methoxy-substituted carbons (C3 and C4) showing characteristic downfield shifts due to the deshielding effect of the oxygen atoms.
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
|---|---|---|---|---|
| 2,5-Diformyl-3,4-dimethoxypyrrole | CDCl₃ | 4.06 (s, 6H, CH₃), 9.17 (broad, 1H, NH-pyrrole), 9.85 (s, 2H, CHO) | 62.5, 123.3, 143.8, 178.9 | rsc.org |
| 1-(3,5-Dimethoxybenzyl)-1H-pyrrole | CDCl₃ | 6.68 (t, J = 2.1 Hz, 2H, H-2, H-5), 6.36 (t, J = 2.2 Hz, 1H, H-4'), 6.25 (d, J = 2.2 Hz, 2H, H-2', H-6'), 6.18 (t, J = 2.1 Hz, 2H, H-3, H-4), 4.99 (s, 2H, CH₂), 3.73 (s, 6H, OCH₃) | 161.2, 140.7, 121.3, 108.6, 105.07, 99.4, 55.3, 53.4 | nih.gov |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule.
IR Spectroscopy: The IR spectrum of pyrrole and its derivatives typically shows characteristic absorption bands. For instance, the N-H stretching vibration in the pyrrole ring is a prominent feature. researchgate.netresearchgate.net In a study of ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, the formation of hydrogen-bonded dimers was evidenced by a redshift in the N-H stretching frequency. acs.org For this compound, one would expect to observe characteristic bands for the N-H stretch, C-H stretches (both aromatic and aliphatic from the methoxy groups), C=C stretching of the pyrrole ring, and the C-O stretching of the methoxy groups. The exact positions of these bands would be influenced by the electronic effects of the methoxy substituents.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. horiba.com It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the symmetric vibrations of the pyrrole ring and the C-C bonds. The technique is valuable for studying molecular structure and can provide insights into crystalline phase and orientation. horiba.commdpi.com
| Functional Group/Vibration | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|
| N-H stretch (pyrrole ring) | ~3350 | researchgate.net |
| C-H stretch (aromatic) | ~3090 | researchgate.net |
| C=C stretch (pyrrole ring) | ~1512 | researchgate.net |
| C-O stretch (methoxy) | - | - |
Electronic Spectroscopy (UV-Vis) for Conjugation and Optoelectronic Properties
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The UV-Vis spectrum of pyrrole itself exhibits absorption bands corresponding to π-π* transitions. researchgate.net The introduction of substituents on the pyrrole ring can significantly affect the position and intensity of these absorption bands.
For pyrroles functionalized with a p-dimethoxybenzene unit, the extent of electronic conjugation between the two aromatic subunits was found to be highly dependent on the nature of the linker connecting them. beilstein-journals.org Compounds with conjugated linkers showed a red shift in their UV-Vis spectra compared to those with non-conjugated linkers, indicating a smaller HOMO-LUMO gap. beilstein-journals.org In the case of this compound, the electron-donating methoxy groups are expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyrrole, reflecting increased conjugation and a lower energy for the π-π* transitions. The specific λmax values would provide insight into the electronic structure and potential optoelectronic applications of the compound.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.
For 2,5-diformyl-3,4-dimethoxypyrrole, a related compound, the mass spectrum (CI+) showed a molecular ion peak at m/z 184.12, confirming its molecular weight. rsc.org In another example, 1-(3,5-dimethoxybenzyl)-1H-pyrrole, high-resolution mass spectrometry (HRMS) provided a precise mass measurement, with the calculated m/z for [M+Na]⁺ being 240.1001 and the found value being 240.1006. nih.gov
The fragmentation pattern in mass spectrometry is highly dependent on the structure of the molecule and the ionization method used. wiley.com For this compound, under electron ionization (EI), one would expect to see the molecular ion peak corresponding to its molecular weight. Common fragmentation pathways for pyrrole derivatives often involve the loss of small, stable molecules or radicals. For this compound, potential fragmentation could include the loss of a methyl group (CH₃) from a methoxy substituent or the loss of a methoxy group (OCH₃). The analysis of these fragment ions provides valuable clues for confirming the structure of the molecule.
X-ray Crystallographic Studies
While a crystal structure for this compound itself was not found in the search results, the crystal structure of a related compound, 1-(3,5-dimethoxybenzyl)-1H-pyrrole, has been determined. nih.goviucr.org In this structure, the pyrrole and benzene (B151609) rings are not coplanar, with a dihedral angle of 89.91(5)° between them. nih.goviucr.org The crystal packing is stabilized by weak C-H···O and C-H···π interactions, which link the molecules into a three-dimensional network. nih.goviucr.org
An X-ray crystallographic study of this compound would provide invaluable data. It would definitively confirm the planar or near-planar structure of the pyrrole ring and the positions of the methoxy groups. Furthermore, it would reveal how the molecules pack in the crystal lattice and what intermolecular interactions, such as hydrogen bonding involving the pyrrole N-H group and the oxygen atoms of the methoxy groups, are present. This detailed structural information is crucial for understanding its physical properties and for designing new materials based on this scaffold.
| Parameter | Value | Reference |
|---|---|---|
| Formula | C₁₃H₁₅NO₂ | iucr.org |
| Crystal System | Monoclinic | iucr.org |
| Space Group | P 2₁/n | iucr.org |
| a (Å) | 9.7569 (11) | iucr.org |
| b (Å) | 12.2303 (10) | iucr.org |
| c (Å) | 10.4181 (10) | iucr.org |
| β (°) | 113.720 (7) | iucr.org |
| Volume (ų) | 1138.2 (2) | iucr.org |
| Z | 4 | iucr.org |
Based on a comprehensive search of available scientific literature, it has been determined that single-crystal X-ray diffraction data for the specific chemical compound this compound is not publicly available. Consequently, a detailed analysis of its bond lengths, bond angles, intermolecular interactions, and crystal packing, as requested in the outline, cannot be provided.
The synthesis of this compound has been described as a precursor for more complex molecules, but its own crystal structure has not been characterized and reported in the surveyed literature. rsc.org While crystallographic data exists for various derivatives containing a pyrrole or a dimethoxy-substituted phenyl core, the strict requirement to focus solely on this compound prevents the inclusion of information from these related but distinct compounds.
Therefore, the generation of an article with the specified sections "4.4.1. Single-Crystal X-ray Diffraction for Bond Lengths and Angles" and "4.4.2. Analysis of Intermolecular Interactions and Crystal Packing" is not possible at this time due to the absence of the necessary experimental data for this compound.
Polymerization Chemistry of 3,4 Dimethoxy 1h Pyrrole and Its Conducting Polymer Derivatives
Mechanistic Investigations of Pyrrole (B145914) Polymerization
The polymerization of pyrrole and its derivatives is a complex process that can proceed through various mechanisms. Understanding these mechanisms is crucial for controlling the structure and properties of the resulting polymers.
The most widely accepted mechanism for the polymerization of pyrrole is the radical cation coupling mechanism. enpress-publisher.comresearchgate.net This process is initiated by the oxidation of the pyrrole monomer to form a radical cation. enpress-publisher.com Two of these radical cations then couple, typically at the α-positions (2 and 5 positions), followed by deprotonation to form a neutral dimer. enpress-publisher.compsu.edu This dimer is more easily oxidized than the monomer, leading to the formation of a dimer radical cation. psu.edu The polymerization proceeds through the repeated steps of oxidation, coupling with other radical cations or oligomeric species, and deprotonation, leading to the growth of the polymer chain. enpress-publisher.com The process is considered a form of step-growth polymerization. dtic.mil
Theoretical studies have explored different coupling possibilities, including the interaction between two π-radicals or the formation of a σ-radical prior to coupling. psu.edu Evidence suggests that the coupling primarily occurs between two π-radicals. psu.edu An alternative to the radical-radical coupling is the attack of a radical cation on a neutral monomer or oligomer chain. researchgate.net This electrochemically initiated chain polymerization mechanism has been proposed to be predominant under specific conditions, particularly in aqueous solutions. psu.edudtic.mil
The presence of methoxy (B1213986) groups at the 3 and 4 positions of the pyrrole ring significantly influences its electronic properties and, consequently, its polymerization behavior. Methoxy groups are electron-donating, which increases the electron density of the pyrrole ring. ajol.infoasianpubs.org This increased electron density makes the monomer easier to oxidize, resulting in a lower oxidation potential compared to unsubstituted pyrrole. ajol.info
The kinetics of pyrrole polymerization are influenced by several factors, including the concentration of the monomer, the type and concentration of the oxidizing agent, pH, and temperature. enpress-publisher.comncsu.edu The rate of polymerization is generally dependent on the monomer concentration. enpress-publisher.com For chemical polymerization, the choice of oxidant plays a crucial role; for instance, ammonium (B1175870) persulfate can lead to a faster polymerization of pyrrole compared to ferric chloride. enpress-publisher.com
The polymerization of cyclic monomers is governed by thermodynamic principles, primarily the change in Gibbs free energy (ΔGp). wiley-vch.de For polymerization to be favorable, ΔGp must be negative. This is influenced by both the enthalpy (ΔHp) and entropy (ΔSp) of polymerization. The polymerization of most cyclic monomers is enthalpically driven, as the release of ring strain provides a negative ΔHp that outweighs the negative ΔSp resulting from the loss of translational freedom of the monomer. wiley-vch.de
Kinetic studies on the chemical polymerization of pyrrole have been conducted to determine activation energies, as well as the activation enthalpy and entropy for the initiation and propagation steps. researchgate.net Light-scattering analysis has been employed to study the formation of polypyrrole nanoparticles, investigating parameters such as hydrodynamic radius and radius of gyration. nih.gov
Synthetic Methodologies for Conducting Polymers
The synthesis of conducting polymers from 3,4-dimethoxy-1H-pyrrole can be achieved through several methods, with electrochemical and chemical oxidation polymerization being the most common.
Electrochemical polymerization, or electropolymerization, is a widely used technique for synthesizing conducting polymer films directly onto an electrode surface. enpress-publisher.com This method offers excellent control over the thickness and morphology of the resulting polymer film. ajol.info The process involves the application of a constant potential (potentiostatic), a constant current (galvanostatic), or a sweeping potential (potentiodynamic or cyclic voltammetry) to a solution containing the monomer and a supporting electrolyte. crimsonpublishers.com
During electropolymerization, the monomer is oxidized at the electrode surface to form radical cations, which then couple and polymerize as described in the radical cation coupling mechanism. psu.edu The resulting polymer film is deposited onto the electrode in its oxidized, conducting state. The choice of solvent, electrolyte, and polymerization potential can significantly impact the properties of the polymer. dtic.milcrimsonpublishers.com For instance, the electropolymerization of N-substituted pyrroles has been successfully carried out in acetonitrile (B52724) with a supporting electrolyte. crimsonpublishers.com
| Monomer | Polymerization Method | Electrolyte | Solvent | Resulting Polymer Properties | Reference |
| N-phenylpyrrole | Cyclic Voltammetry | Bu4NCF3SO3 | Acetonitrile | Homogeneous and adherent film on platinum and iron electrodes. | ajol.info |
| N-substituted pyrroles with oligo(ethylene glycol) | Cyclic Voltammetry | TBABF4 | Acetonitrile | Stable deposited films with reversible redox systems. | crimsonpublishers.com |
| 1H,7H-pyrrolo[2′,3′:4,5]‐thieno[3,2‐b]pyrrole | Electrochemical | p-toluenesulfonate | CH3CN | Polymer conductivity of ca. 5 S/cm. | researchgate.net |
Chemical oxidation polymerization is another common method for synthesizing conducting polymers in bulk quantities. ncsu.edu This technique involves the use of a chemical oxidizing agent to initiate the polymerization of the monomer in a suitable solvent. nih.gov Commonly used oxidants include ferric chloride (FeCl3) and ammonium persulfate ((NH4)2S2O8). ncsu.edu
The polymerization process is similar to the electrochemical method, where the oxidant induces the formation of radical cations from the monomer, leading to polymerization. enpress-publisher.com The reaction is typically carried out at a controlled temperature, and the resulting polymer precipitates from the solution as a powder. nih.gov The properties of the polymer, such as conductivity and morphology, are influenced by the choice of oxidant, the monomer-to-oxidant ratio, the solvent, and the reaction temperature. ncsu.edulookchem.com
| Monomer | Oxidant | Solvent | Reaction Conditions | Resulting Polymer | Reference |
| Pyrrole | Ammonium Persulfate | Water | 0 °C, 6 hours | Black polypyrrole powder. | nih.gov |
| 3,4-ethylenedithiathiophene (EDTT) | Ferric Chloride | Acetonitrile | 25 °C, 72 hours | Dark-green PEDTT powder. | lookchem.com |
| Pyrrole | Ferric Chloride | Water | - | Polypyrrole. | researchgate.net |
Structure-Property Relationships in Poly(this compound)
Influence of Substituents on Conjugation and Electrical Conductivity
The defining feature of conducting polymers is their conjugated backbone, which allows for the delocalization of π-electrons and subsequent charge transport. In the case of PDMP, the substituents play a critical role in defining this conjugation and the resulting electrical properties.
The methoxy groups at the 3,4-positions of the pyrrole monomer ensure that polymerization occurs exclusively through the α-positions (2 and 5). electronicsandbooks.com This "blocking" of the β-positions prevents undesired β-β or α-β linkages, which are common defects in unsubstituted polypyrrole and are known to disrupt the conjugation length and decrease conductivity. electronicsandbooks.comkohan.com.tw The result is a more regular and well-defined polymer chain structure in PDMP. electronicsandbooks.com
The electron-donating nature of the methoxy groups lowers the oxidation potential of the this compound monomer by approximately 350 mV compared to unsubstituted pyrrole. electronicsandbooks.com This allows for electropolymerization to occur under milder conditions, reducing the risk of over-oxidation, which can degrade the polymer and its conductive properties. electronicsandbooks.com
However, the relationship between electron-donating substituents and conductivity is not linear. While the methoxy groups enhance structural regularity, their strong electron-donating effect can also destabilize the polaronic and bipolaronic charge carriers responsible for conduction. nih.gov This can lead to a reduction in conductivity compared to what might be expected from the improved structural order alone. nih.gov Despite this, electrochemically prepared films of PDMP have demonstrated significant conductivity, with reported values as high as 200 S/cm. kohan.com.tw In-situ conductivity measurements show that PDMP displays a complete potential window of conductivity during the oxidative doping process. kohan.com.twresearchgate.net This means the polymer can be switched between its insulating (neutral) and conducting (oxidized) states reversibly without irreversible degradation, a significant advantage over many other conducting polymers. kohan.com.twresearchgate.net
| Polymer | Substituents | Typical Conductivity (S/cm) | Key Structural Feature |
| Poly(this compound) | 3,4-dimethoxy | Up to 200 kohan.com.tw | β-positions blocked, leading to exclusive α-α linkages. electronicsandbooks.com |
| Poly(3,4-dimethyl-1H-pyrrole) | 3,4-dimethyl | ~0.05 nih.gov | Weaker electron-donating groups, reduced conjugation. nih.gov |
| Polypyrrole (unsubstituted) | None | 10⁻⁵–10² nih.gov | Prone to structural defects (β-couplings), poor processability. nih.govkohan.com.tw |
Polymer Solubility, Processability, and Thermal Stability
A major challenge for many conducting polymers, including unsubstituted polypyrrole, is their poor solubility and processability, which stems from strong interchain interactions and rigid backbones. nih.gov The methoxy groups in PDMP significantly improve its solubility in polar organic solvents, such as dimethyl sulfoxide (B87167) (DMSO). nih.gov This enhanced solubility is a crucial advantage, as it facilitates solution-phase processing and characterization of the polymer.
The combination of redox-type conduction and solvation effects gives PDMP unusual "solvatoconductive" properties, where the solvent environment can influence the conductive behavior of the material. kohan.com.twresearchgate.net
Regarding thermal stability, the introduction of methoxy groups can present a trade-off. While the polymer backbone itself is stable, the ether linkages in the methoxy groups can be a point of thermal degradation. Compared to methyl-substituted polypyrroles, which exhibit enhanced thermal resilience (decomposition around 200°C), PDMP may have a lower decomposition temperature due to these more labile oxygen bonds, with degradation reported to begin around 180°C. nih.gov
Optoelectronic Tunability of Substituted Polypyrroles
The electronic and optical properties of polypyrrole derivatives are intrinsically linked. By modifying the chemical structure, specifically through substitution, the optoelectronic properties can be tuned for various applications. nih.gov The electron-donating methoxy groups in PDMP raise the energy level of the highest occupied molecular orbital (HOMO) of the polymer.
This change in electronic structure directly affects the polymer's interaction with light. UV-Vis spectroscopy of PDMP reveals distinct absorption bands corresponding to π-π* transitions in the neutral state and the evolution of polaron and bipolaron bands upon oxidative doping. kohan.com.twresearchgate.net The ability to reversibly switch the polymer between its neutral (often colored and less conductive) and oxidized (often more transmissive in the visible region and highly conductive) states makes it a candidate for electrochromic devices, such as smart windows. researchgate.netacs.org The specific wavelengths of absorption and the contrast between states are determined by the nature of the substituents, highlighting the tunability afforded by the 3,4-dimethoxy groups. nih.gov
Advanced Characterization of Polymeric Materials
To fully understand the structure and properties of poly(this compound), a suite of advanced characterization techniques is employed.
Spectroscopic Analysis of Polymer Structure
Spectroscopic methods are essential for elucidating the molecular structure of PDMP and confirming the success of the polymerization process.
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups and bonding structures within the polymer. In the spectrum of PDMP, specific vibrational modes corresponding to the pyrrole ring, C-O-C stretching of the methoxy groups, and C-H bonds are observed. Comparing the spectrum of the monomer to the polymer confirms the formation of the polymer backbone. The absence of certain monomer-specific peaks and the appearance of new polymer-related bands provide evidence of successful polymerization. kohan.com.twresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique probes the electronic transitions within the polymer. nih.gov For PDMP, UV-Vis spectra show characteristic absorption peaks that change depending on the oxidation (doping) state of the polymer. In its neutral, undoped state, a strong absorption corresponding to the π-π* transition of the conjugated backbone is typically observed. Upon electrochemical oxidation, this peak diminishes, and new absorption bands at lower energies appear, which are signatures of the formation of charge carriers (polarons and bipolarons). kohan.com.twresearchgate.netsrce.hr
Nuclear Magnetic Resonance (NMR) Spectroscopy: While challenging for insoluble polymers, the enhanced solubility of PDMP allows for solution-state NMR analysis. ¹H and ¹³C NMR spectroscopy can provide detailed information about the polymer's structure, confirming the α-α linkages and the integrity of the methoxy substituents along the polymer chain. researchgate.netnih.gov
Thermal Analysis (TGA, DSC) for Polymer Degradation and Transitions
Thermal analysis techniques are crucial for determining the operational limits and processing conditions for polymeric materials. tainstruments.com
Cutting Edge Applications in Materials Science and Chemical Research
Organic Electronics and Optoelectronics
The pursuit of lightweight, flexible, and cost-effective electronic and optoelectronic devices has driven extensive research into organic materials. 3,4-dimethoxy-1H-pyrrole has emerged as a key building block in this area due to the advantageous properties it imparts to polymers and other organic molecules.
Development of Conducting Polymers for Electronic Devices
The electropolymerization of this compound yields poly(3,4-dimethoxypyrrole), a conducting polymer with notable properties for electronic applications. The methoxy (B1213986) groups on the pyrrole (B145914) ring play a crucial role in enhancing the performance of the resulting polymer. These electron-donating groups increase the electron density of the polymer backbone, which can lead to higher conductivity compared to unsubstituted polypyrrole.
One of the significant advantages of using 3,4-disubstituted pyrroles like this compound is the prevention of undesired α-β and β-β couplings during polymerization. acs.org This leads to a more regular and well-defined polymer structure, which is beneficial for charge transport. In fact, electrochemically prepared poly(3,4-dimethoxypyrrole) has been shown to form free-standing films with a conductivity of up to 200 S/cm, a value higher than that of unsubstituted polypyrrole. acs.org
The substitution at the 3 and 4 positions also allows for a complete potential window of conductivity to be observed during the oxidative doping process of the resulting polypyrroles. acs.orgacs.org This controlled conductivity is a desirable feature for applications in electronic devices. Furthermore, the presence of methoxy groups can improve the solubility of the monomer, facilitating solution-phase polymerization processes. The combination of redox-type conduction and solvation effects gives poly(3,4-dimethoxypyrrole) unique solvatoconductive properties. acs.org
| Property | Poly(3,4-dimethoxypyrrole) | Unsubstituted Polypyrrole |
| Conductivity | Up to 200 S/cm acs.org | 10⁻⁵–10² S/cm (dopant dependent) |
| Polymerization Control | Prevents undesired couplings acs.org | Prone to α-β and β-β couplings acs.org |
| Solubility | Enhanced monomer solubility in polar solvents | Poor solubility and processability |
Photoactive Materials for Photovoltaic and Sensing Applications
The electronic properties of this compound make it a candidate for the development of photoactive materials used in photovoltaics and sensors. The electron-donating nature of the methoxy groups can influence the energy levels (HOMO and LUMO) of molecules incorporating this pyrrole unit, which is a critical factor in the design of organic solar cells. acs.orgnih.gov
In the context of organic photovoltaics (OPVs), the active layer typically consists of a blend of electron-donating and electron-accepting materials. researchgate.net Pyrrole-based compounds can be engineered to function as either the donor or part of the acceptor component. nih.gov The tunability of their electronic structure through substitution allows for the optimization of light absorption and charge separation processes, which are fundamental to the efficiency of solar cells. researchgate.netpolytechnique-insights.com While direct applications of this compound in high-performance solar cells are still an area of active research, its derivatives and related structures are being explored. For instance, the modification of pyrrole-based molecules is a strategy to create new materials for more efficient organic solar cells. researchgate.netrsc.org
Furthermore, the changes in the optical and electronic properties of polymers derived from this compound upon interaction with certain analytes can be harnessed for sensing applications. acs.org The ability of these materials to respond to external stimuli makes them suitable for the fabrication of chemical sensors.
Design of Redox-Active Components for Organic Energy Storage
Redox-active organic materials are gaining attention as sustainable alternatives to traditional inorganic materials in energy storage devices like batteries. nih.govnih.gov The ability of organic molecules to undergo reversible redox reactions is the key to their function in these applications. uky.edu Pyrrole-containing structures, including those derived from this compound, are being investigated for their potential as redox-active components. beilstein-journals.org
Role as Synthetic Precursors and Advanced Chemical Building Blocks
Beyond its direct use in materials, this compound serves as a versatile building block in organic synthesis, enabling the construction of more complex and functional molecules.
Building Blocks for Complex Heterocyclic Architectures
The pyrrole ring is a fundamental scaffold in a vast array of heterocyclic compounds with diverse applications. researchgate.netrsc.org this compound, with its specific substitution pattern, offers a unique starting point for the synthesis of more elaborate heterocyclic systems. The methoxy groups can be retained in the final product to impart specific electronic properties, or they can be chemically modified or replaced to introduce other functionalities. smolecule.com
The reactivity of the pyrrole ring, influenced by the electron-donating methoxy groups, can be exploited in various chemical transformations. For example, it can undergo condensation reactions with aldehydes or ketones to form imine derivatives, expanding its synthetic utility. smolecule.com The synthesis of polysubstituted pyrroles is an active area of research, with numerous methods being developed to create a wide range of functionalized pyrrole derivatives. organic-chemistry.orgekb.eg These derivatives can serve as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
Synthetic Utility in Bio-inspired Molecule Construction (e.g., Tetrapyrrole Analogs)
Tetrapyrroles are a class of macrocyclic compounds that includes essential biological molecules like hemes, chlorophylls, and vitamin B12. mdpi.comresearchgate.net The synthesis of synthetic analogs of these natural tetrapyrroles is of great interest for fundamental studies and for applications in areas such as photodynamic therapy and catalysis. mdpi.comrsc.org
Pyrrole derivatives are the fundamental building blocks for constructing the tetrapyrrole macrocycle. researchgate.net While specific examples directly utilizing this compound in the total synthesis of complex natural tetrapyrroles are not extensively documented, its structural motif is relevant to the synthesis of analogs. For instance, the synthesis of precursors to ring C analogues of photosynthetic tetrapyrroles has been a focus of research. mdpi.com The development of synthetic routes to various substituted pyrroles is crucial for accessing a wide range of tetrapyrrole analogs with tailored properties. mdpi.comnsf.gov The ability to introduce substituents like methoxy groups onto the pyrrole ring allows for the fine-tuning of the electronic and steric properties of the resulting macrocycle, which can influence its biological activity or catalytic performance.
Advanced Chemical Reagents and Derivatization Agents
In modern chemical analysis, derivatization is a critical technique used to chemically modify an analyte to produce a new compound with properties that are more suitable for a given analytical method. researchgate.net This process is frequently employed in chromatography to enhance the detectability and improve the chromatographic behavior of target compounds. researchgate.netnih.gov Reagents used for this purpose, known as derivatization agents, are chosen for their ability to react specifically and rapidly with a particular functional group on the analyte. A primary goal of derivatization is to attach a chromophore or fluorophore to the analyte, which would otherwise have little to no response with UV-Visible or fluorescence detectors, thereby significantly increasing the sensitivity of the analysis. researchgate.net
Pre-column Derivatization for High-Performance Liquid Chromatography (HPLC) Analysis
Pre-column derivatization involves the reaction of the analyte with a reagent prior to its introduction into the HPLC system. nih.gov This technique is widely accepted as an effective modification strategy, particularly for the analysis of compounds like aliphatic amines, which may exhibit poor retention on reversed-phase columns and lack a strong UV-absorbing or fluorescent moiety. nih.gov The resulting derivative typically has increased hydrophobicity, leading to better retention and separation, and possesses a molecular tag that allows for highly sensitive and selective detection. researchgate.net
While the chemical structure of this compound, with its electron-rich aromatic system and two methoxy groups, suggests a potential for reactivity with nucleophiles such as amines, its application as a standard pre-column derivatization agent for HPLC is not widely documented in scientific literature. The reactivity would likely involve the nucleophilic substitution of one or both methoxy groups by the amine functionality of an analyte.
To illustrate the utility of pyrrole-based structures in this application, a well-documented example is the use of a related compound, 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde (DPD) . This reagent has been successfully employed for the pre-column derivatization of biogenic amines for HPLC analysis.
Detailed Research Findings with 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde (DPD)
Research has demonstrated the use of DPD as a pre-column derivatization reagent for the HPLC analysis of the biogenic amines octopamine (B1677172) and tyramine (B21549). pensoft.net The reaction is advantageous as it proceeds under very mild conditions, completing within 2 minutes at ambient temperature, by reacting with the primary amino groups of the analytes. pensoft.netCurrent time information in Bangalore, IN. The resulting derivatives are stable and exhibit enhanced UV absorbance, allowing for sensitive detection. Current time information in Bangalore, IN.
The derivatization significantly improves analytical sensitivity. When compared to a direct HPLC method with UV detection at 275 nm, the derivatization method proved to be ten times more sensitive, with a detection wavelength set at 320 nm for the DPD-amine adducts. pensoft.net The limits of detection (LOD) for the derivatized analytes were found to be 0.010 µg/mL for octopamine and 0.008 µg/mL for tyramine. pensoft.net The method demonstrated good linearity, precision, and recovery, making it suitable for the reliable determination of trace amounts of these amines in complex matrices such as dietary supplements and phytoextracts. pensoft.netCurrent time information in Bangalore, IN.
The table below summarizes the conditions and results from a study utilizing DPD for the pre-column derivatization of octopamine and tyramine for HPLC analysis. pensoft.netCurrent time information in Bangalore, IN.
Interactive Data Table: HPLC Analysis of Biogenic Amines using DPD Derivatization
| Parameter | Details |
| Derivatization Reagent | 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde (DPD) |
| Analytes | Octopamine, Tyramine |
| Reaction Conditions | 2 minutes at ambient temperature |
| HPLC Column | Sinergy Hydro-RP (150 mm × 4.6 mm i.d.) |
| Mobile Phase | Gradient elution with Methanol and Triethylammonium phosphate (B84403) buffer (pH 3; 10mM) |
| Flow Rate | 0.8 mL/min |
| Detection Wavelength | 320 nm |
| Limit of Detection (LOD) | Octopamine: 0.010 µg/mL, Tyramine: 0.008 µg/mL |
| Linearity Range | Octopamine: 0.028 to 1.255 µg/mL, Tyramine: 0.024 to 1.244 µg/mL |
| Recovery | 98.9% to 101.2% |
Mechanistic and Structure Activity Relationship Studies in Biological Systems in Vitro and Computational Focus
Molecular Interaction Mechanisms with Biological Targets
The pyrrole (B145914) scaffold is a versatile pharmacophore present in numerous biologically active compounds. nih.gov Its derivatives have been shown to interact with a variety of biological targets through diverse mechanisms.
Enzymatic Inhibition Studies
Substituted pyrroles have been identified as inhibitors of several key enzymes implicated in human diseases. The nature and position of substituents on the pyrrole ring play a crucial role in their inhibitory potency and selectivity.
Lysine-Specific Demethylase 1 (LSD1): LSD1 is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation and is a target for cancer therapy. While no direct inhibition of LSD1 by 3,4-dimethoxy-1H-pyrrole has been reported, various pyrrole-containing compounds have been investigated as LSD1 inhibitors. For instance, pyrrolo[2,3-c]pyridines have been designed as potent and reversible LSD1 inhibitors. nih.govtheraindx.com Molecular modeling studies of thieno[3,2-b]pyrrole-5-carboxamide derivatives, another class of pyrrole-containing compounds, have provided insights into their binding modes with LSD1. rsc.orgnih.govpreprints.orgnih.gov These studies suggest that the pyrrole core can serve as a scaffold to position functional groups that interact with key residues in the LSD1 active site, such as Lys661 and Asp555. mdpi.com The electron-rich nature of the this compound ring could potentially influence its interaction with the flavin adenine (B156593) dinucleotide (FAD) cofactor or surrounding amino acid residues within the LSD1 active site.
Monoamine Oxidase B (MAO-B): MAO-B is another flavin-dependent enzyme involved in the metabolism of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative diseases like Parkinson's disease. mdpi.com Although direct evidence for this compound is lacking, various pyrrole derivatives have been shown to be MAO-B inhibitors. For example, a study on heterocyclic derived conjugated dienones, which include pyrrole moieties, identified compounds with notable MAO-B inhibitory potential. nih.gov Kinetic analysis of some of these derivatives revealed a competitive inhibition of MAO-B activity. nih.gov Furthermore, molecular docking studies have suggested that the pyrrole ring can interact with key residues in the MAO-B active site, such as Tyr326 and Phe343. nih.gov The presence of methoxy (B1213986) groups, as in this compound, could potentially enhance binding affinity through favorable interactions within the enzyme's active site.
Acetylcholinesterase (AChE): AChE is a critical enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine. Its inhibition is a primary therapeutic approach for Alzheimer's disease. nih.gov Several studies have explored polysubstituted pyrroles as AChE inhibitors. nih.govfrontiersin.orgnih.govresearchgate.netfrontiersin.org The structure-activity relationship (SAR) of these compounds indicates that the substituents on the pyrrole ring are critical for their inhibitory activity. For instance, in a series of 1,3-diaryl-pyrrole derivatives, the nature and position of substituents on the aryl rings significantly influenced their selectivity for butyrylcholinesterase (BChE) over AChE. frontiersin.orgnih.govresearchgate.netfrontiersin.org Molecular docking studies of pyrrole-based Schiff bases have shown potential interactions with the active sites of both MAO-B and AChE. mdpi.com
Hypothesized Mechanisms of Antimicrobial Action
Pyrrole and its derivatives are known to possess a wide spectrum of antimicrobial activities. nih.govnih.govbenthamdirect.com The precise mechanisms of action can vary depending on the specific structure of the pyrrole compound and the target microorganism.
Membrane Disruption: One of the proposed mechanisms for the antimicrobial action of certain heterocyclic compounds is the disruption of the bacterial cell membrane. This can lead to leakage of intracellular components and ultimately cell death. While not specifically demonstrated for this compound, the lipophilic nature of the pyrrole ring, potentially enhanced by the methoxy groups, could facilitate its insertion into the lipid bilayer of bacterial membranes.
Enzyme Inhibition: Another key antimicrobial mechanism involves the inhibition of essential bacterial enzymes. Pyrrole derivatives have been found to target various enzymes crucial for bacterial survival. For instance, some synthetic pyrrole derivatives have been investigated as inhibitors of α-topoisomerase II, an enzyme that controls DNA topology and is vital for bacterial replication. benthamdirect.com The electronic properties of the this compound ring could influence its ability to interact with the active sites of such enzymes.
Systematic Structure-Activity Relationship (SAR) Investigations
SAR studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for the rational design of more potent and selective molecules.
Correlation of Electronic and Steric Properties with Biological Activity Profiles
For pyrrole derivatives, both electronic and steric factors play a significant role in their biological activities.
Electronic Effects: The presence of electron-donating groups, such as methoxy groups, on the pyrrole ring increases its electron density. This can enhance interactions with electron-deficient regions of biological targets. In the context of antioxidant activity, electron-donating groups can stabilize the resulting radical after hydrogen or electron donation, thereby increasing the compound's radical scavenging capacity. nih.gov Conversely, electron-withdrawing groups have also been shown to be important for the antibacterial activity of some pyrrole derivatives. mdpi.com
Steric Effects: The size and shape of substituents on the pyrrole ring can influence how the molecule fits into the binding pocket of a target enzyme or receptor. For AChE inhibitors, the substitution pattern on the pyrrole ring and any attached aryl groups is critical for achieving high inhibitory potency. nih.gov Similarly, for LSD1 inhibitors, the substituents on the pyrrole scaffold are designed to occupy specific substrate-binding pockets. nih.gov
Computational Modeling for Ligand-Target Interactions
In the absence of experimental data, computational methods like molecular docking can provide valuable insights into the potential interactions between a ligand and its biological target.
Molecular Docking: Molecular docking simulations have been employed to predict the binding modes of various pyrrole derivatives with enzymes like LSD1, MAO-B, and AChE.
LSD1: Docking studies of thieno[3,2-b]pyrrole-5-carboxamide derivatives have helped to understand their binding interactions with LSD1, guiding the design of new inhibitors. rsc.orgnih.govpreprints.orgnih.gov These studies often highlight the importance of hydrogen bonding and hydrophobic interactions.
MAO-B: Docking simulations of heterocyclic derived dienones have provided insights into their binding interactions at the active site of MAO-B, showing contacts with key tyrosine and phenylalanine residues. nih.gov
AChE: For pyrrole-based AChE inhibitors, molecular docking has been used to simulate the binding modes within the enzyme's active site, helping to explain the observed SAR. nih.govmdpi.com
While no specific docking studies for this compound were found, these studies on related compounds suggest that the pyrrole core can effectively anchor various substituents within the active sites of these enzymes. The methoxy groups of this compound could potentially form hydrogen bonds with appropriate donor/acceptor groups in the active site or engage in favorable hydrophobic interactions.
Antioxidant Activity: Molecular Basis and Mechanisms
Pyrrole derivatives, particularly those with electron-donating substituents, are known to exhibit antioxidant properties. nih.govresearchgate.netnih.govmdpi.com The primary mechanisms by which these compounds exert their antioxidant effects are through hydrogen atom transfer (HAT) or single electron transfer (SET).
The presence of the N-H group in the pyrrole ring is a key structural feature for its antioxidant activity, as the hydrogen atom can be donated to neutralize free radicals. nih.gov The resulting pyrrolyl radical is stabilized by resonance. The presence of electron-donating groups, such as the two methoxy groups in this compound, is expected to further enhance this antioxidant potential. These groups can increase the electron density on the pyrrole ring, making the N-H hydrogen more easily abstractable and stabilizing the resulting radical through resonance and inductive effects. Studies on other electron-rich pyrroles have confirmed that such substitutions lead to increased radical scavenging activity. nih.gov
Future Research Trajectories and Interdisciplinary Outlook
Innovations in Synthetic Pathways for Enhanced Efficiency and Selectivity
While foundational methods for the synthesis of substituted pyrroles exist, future research will concentrate on developing more efficient, selective, and sustainable synthetic routes to 3,4-dimethoxy-1H-pyrrole and its derivatives. A key area of innovation lies in the refinement of regioselective synthesis methods to precisely control the substitution pattern on the pyrrole (B145914) ring, which is crucial for tuning the material's properties. scilit.com Methodologies such as the Barton-Zard reaction, which is used to create 3,4-diarylpyrrole-2-carboxylates, may be optimized to improve yields and reduce the formation of side products, particularly when dealing with alkoxy-substituted aryl groups. researchgate.net
Furthermore, the development of novel catalytic systems is a promising avenue. For instance, microwave-induced, iodine-catalyzed reactions under solventless conditions represent an expeditious and environmentally friendly approach for preparing N-substituted pyrroles and could be adapted for this compound. nih.gov Research into palladium-mediated coupling processes and electrophilic substitution reactions will also continue to provide versatile and expedient pathways to core pyrrole structures. mdpi.com The overarching goal is to create a synthetic toolbox that offers high yields, scalability, and the flexibility to introduce a wide range of functional groups, thereby enabling the systematic exploration of structure-property relationships.
Table 1: Comparison of Synthetic Strategies for Substituted Pyrroles
| Synthetic Method | Key Features | Potential Advantages for this compound | Reference |
|---|---|---|---|
| Palladium-Mediated Coupling | Coupling of a 3-iodopyrrole with a malonate derivative. | Offers a versatile route to complex pyrrole structures. | mdpi.com |
| Barton-Zard Reaction | Reaction of nitroalkenes with isocyanoacetates. | Effective for synthesizing 3,4-diarylpyrroles, key fragments in some natural products. | researchgate.net |
| Microwave-Induced Catalysis | Uses microwave irradiation and a catalyst like iodine, often solvent-free. | Rapid reaction times, high yields, and environmentally friendly. | nih.gov |
| ipso-Directing Silyl Groups | Utilizes a trimethylsilyl (B98337) group to direct substitution to a specific position. | Provides high regioselectivity for creating 3,4-disubstituted pyrroles. | scilit.com |
Rational Design of Next-Generation Polymeric Materials
The this compound monomer is an exceptional candidate for the rational design of advanced polymeric materials. The electron-donating nature of the methoxy (B1213986) groups can be leveraged to tune the electronic properties of the resulting polymers, making them suitable for applications in organic electronics. Future research will focus on creating novel conjugated copolymers and terpolymers where this compound is a key building block.
The rational design process involves strategically combining electron-rich units like this compound with electron-accepting units, such as diketopyrrolopyrrole (DPP) or thieno[3,4-c]pyrrole-4,6-dione, to control the polymer's band gap and charge transport characteristics. oaepublish.comrsc.org The choice of side chains attached to the polymer backbone will also be a critical design parameter, as it strongly influences molecular packing, solubility, and thin-film microstructure, which in turn impact charge carrier mobility. nih.gov For example, incorporating hydrophilic or hydrophobic side chains can be used to induce preferential "edge-on" packing, enhancing n-channel behavior in polymer thin-film transistors. nih.gov Theoretical approaches and in silico generation of polymer structures will play a crucial role in systematically searching for new materials with advanced properties before their synthesis. mdpi.com
Table 2: Design Principles for Pyrrole-Based Polymeric Materials
| Design Strategy | Objective | Expected Outcome | Relevant Research Context |
|---|---|---|---|
| Donor-Acceptor (D-A) Architecture | Tune HOMO/LUMO energy levels and reduce the band gap. | Enhanced charge transport and tailored optoelectronic properties. | DPP-based polymers. oaepublish.com |
| Side-Chain Engineering | Control solubility, molecular packing, and thin-film morphology. | Improved charge carrier mobility and device performance. | DPP-DPP conjugated polymers. nih.gov |
| Copolymerization | Fine-tune properties by varying comonomer ratios. | Enhanced electrochromic performance and stability. | Copolymers of N-furfuryl pyrrole and EDOT. mdpi.com |
| Backbone Engineering | Modify the polymer backbone to enhance planarity and conjugation. | Improved thermoelectric efficiency and charge mobility. | DPP-based thermoelectric materials. oaepublish.com |
Deeper Computational and Experimental Probes of Electronic and Photophysical Phenomena
A fundamental understanding of the electronic and photophysical properties of this compound is essential for its application in optoelectronic devices. Future research will employ a synergistic approach, combining advanced computational modeling with sophisticated experimental techniques.
Computational studies, primarily using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), will be instrumental in exploring the molecule's geometric structure, electronic character, and photophysical behavior. researchgate.net These methods can predict key parameters such as HOMO-LUMO energy gaps, molecular electrostatic potentials, and nonlinear optical properties. researchgate.netsemanticscholar.org Such computational insights can elucidate intramolecular charge transfer states and explain spectroscopic observations. semanticscholar.org
Experimentally, techniques like UV-vis absorption and fluorescence spectroscopy will be used to probe the electronic transitions and emissive properties. nih.gov By studying dyads of this compound linked to other aromatic subunits, researchers can investigate how the extent of electronic conjugation affects the material's optical properties. nih.gov The combination of these theoretical and experimental approaches will provide a comprehensive picture of the structure-property relationships, guiding the design of materials with tailored photophysical characteristics for applications like organic light-emitting diodes (OLEDs) and sensors.
Table 3: Probing Electronic and Photophysical Properties
| Methodology | Parameter Investigated | Key Insights Gained | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | HOMO-LUMO gap, molecular electrostatic potential, geometric structure. | Predicts electronic properties, chemical reactivity, and structural stability. | researchgate.netnih.gov |
| UV-vis Spectroscopy | Electronic absorption, extent of conjugation. | Reveals electronic transitions and the effect of molecular structure on conjugation. | nih.gov |
| Fluorescence Spectroscopy | Emission properties, solvatochromism. | Characterizes the material's potential for light-emitting applications. | researchgate.net |
| NMR Spectroscopy | Chemical shifts indicating electronic interactions. | Provides evidence of conjugation between molecular subunits. | nih.gov |
Expansion of High-Tech Applications in Advanced Materials Science
Building on the fundamental understanding of its properties, future research will focus on integrating this compound-based materials into high-tech applications. The tunable semiconducting properties of its polymers make them prime candidates for next-generation organic electronics.
One of the most promising areas is in organic thin-film transistors (OTFTs). The rational design of polymers incorporating the this compound unit could lead to materials with high charge carrier mobility, a critical factor for OTFT performance. rsc.orgmdpi.com By carefully controlling the polymer structure, it may be possible to achieve high electron mobility, making these materials suitable for n-type transistors. rsc.org
Another exciting frontier is in organic thermoelectrics, which involves converting waste heat into useful electrical energy. Diketopyrrolopyrrole (DPP)-based polymers have already shown significant promise in this field due to their unique electronic properties and high charge carrier mobility. oaepublish.comresearchgate.net Incorporating the this compound moiety into DPP-based polymer backbones could further enhance their thermoelectric performance by optimizing their electronic structure and facilitating more effective doping. oaepublish.com
Predictive Modeling and Rational Design for Targeted Molecular Interactions in Chemical Biology
The pyrrole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. Future research will increasingly use predictive modeling and rational design to develop novel this compound derivatives that can selectively interact with specific biological targets.
Structure-based drug design, employing tools like molecular docking and molecular dynamics simulations, will be central to this effort. These computational techniques allow researchers to predict how molecules will bind to the active sites of enzymes and receptors, guiding the synthesis of potent and selective inhibitors. nih.govnih.gov For example, pyrrole-based compounds have been designed as inhibitors for targets such as vascular endothelial growth factor receptors (VEGF-R2/3), cyclin-dependent kinase 2 (CDK2), and the InhA enzyme in tuberculosis research. nih.govnih.govnih.gov
The 3,4-dimethoxy substitution pattern can be fine-tuned to optimize interactions within a protein's binding pocket, enhancing affinity and selectivity. nih.gov Predictive modeling of ADME (absorption, distribution, metabolism, and excretion) properties will also be integrated into the design process to ensure that new compounds have favorable pharmacokinetic profiles. nih.gov This rational, computationally-driven approach will accelerate the discovery of new therapeutic agents based on the this compound core for a range of diseases.
Table 4: Molecular Targets for Pyrrole-Based Compounds in Chemical Biology
| Biological Target | Therapeutic Area | Role of Pyrrole Scaffold | Reference |
|---|---|---|---|
| VEGF-R2/3 | Oncology | Forms core of highly selective kinase inhibitors. | nih.gov |
| EGFR/CDK2 | Oncology | Acts as a building block for potent enzyme inhibitors. | nih.gov |
| InhA Enzyme | Infectious Disease (Tuberculosis) | Key component of a unique chemical scaffold for potential inhibitors. | nih.gov |
| Tubulin | Oncology | Used in the design of potent tubulin polymerization inhibitors. | researchgate.net |
| Cyclooxygenase (COX) | Anti-inflammatory | Forms the basis for potent and preferential COX-2 inhibitors. | mdpi.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
